molecular formula C10H13ClO B7998202 1-(4-Chloro-3-ethylphenyl)ethanol

1-(4-Chloro-3-ethylphenyl)ethanol

Cat. No.: B7998202
M. Wt: 184.66 g/mol
InChI Key: UMSBCLLNUDRRDL-UHFFFAOYSA-N
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Description

Contextual Significance and Research Relevance of Substituted Arylethanol Derivatives

Substituted arylethanol derivatives are a class of organic compounds that hold considerable importance in contemporary chemical research, particularly in the realm of medicinal chemistry. The structural motif of an ethanol group attached to a substituted aromatic ring is a key feature in a wide array of biologically active molecules.

The significance of these derivatives is largely due to the following:

Chirality and Biological Activity: Many arylethanol derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. This stereochemistry is often crucial for their interaction with biological targets such as enzymes and receptors, which are themselves chiral. wikipedia.orgnih.govkhanacademy.org Consequently, the synthesis of single-enantiomer arylethanol derivatives is a major focus in the development of new therapeutic agents. nih.gov The differential pharmacological and toxicological profiles of individual enantiomers of a chiral drug underscore the importance of stereoselective synthesis. nih.gov

Pharmacological Scaffolds: The phenylethanolamine backbone, a core structure in many substituted arylethanols, is found in numerous drugs. wikipedia.org These compounds can interact with various receptors in the body, such as adrenergic receptors, leading to a range of physiological effects. youtube.comnih.gov For instance, substitutions on the phenyl ring and the ethanolamine side chain can modulate the compound's selectivity for different receptor subtypes (e.g., α- and β-adrenergic receptors), thereby influencing its therapeutic application. youtube.com

Synthetic Intermediates: Substituted arylethanols serve as versatile building blocks in the synthesis of more complex molecules. The hydroxyl group can be readily transformed into other functional groups, and the aromatic ring can undergo further substitution, allowing for the creation of diverse molecular architectures. This versatility makes them valuable starting materials for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

The research relevance of this class of compounds is driven by the continuous search for new molecules with improved efficacy, selectivity, and safety profiles. The ability to systematically modify the substitution pattern on the aromatic ring and the stereochemistry of the ethanol side chain provides a powerful tool for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. nih.gov

Scope and Objectives of Academic Inquiry for 1-(4-Chloro-3-ethylphenyl)ethanol

While extensive research on this compound itself is not widely documented in publicly available literature, the academic inquiry into this specific compound can be inferred based on its chemical structure and its relationship to the broader class of substituted arylethanol derivatives. The primary objectives of research involving this compound would likely revolve around its potential as a chiral building block and a precursor to novel chemical entities.

The scope of academic inquiry for this compound is expected to include:

Stereoselective Synthesis: A major research objective would be the development of efficient and highly stereoselective methods for the synthesis of both enantiomers of this compound. This is critical because the biological activity of its downstream derivatives would likely be enantiomer-dependent.

Intermediate for Bioactive Molecules: Given the established biological activity of many substituted arylethanol derivatives, a key area of investigation would be the use of this compound as a starting material for the synthesis of new compounds with potential pharmacological applications. The specific substitution pattern (a chloro group at the 4-position and an ethyl group at the 3-position) may confer unique properties to the resulting molecules.

Exploration of Chemical Properties: Academic studies would also likely focus on a thorough characterization of the chemical and physical properties of this compound. This foundational knowledge is essential for its application in further synthetic transformations.

The research interest in this compound lies in its potential to contribute to the ever-expanding library of chiral building blocks available to synthetic chemists. Its value is not necessarily in its own end-use but in its role as a key component in the construction of more complex and potentially valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-ethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBCLLNUDRRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Chloro 3 Ethylphenyl Ethanol

Chemoenzymatic Approaches to Chiral Arylethanols

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for synthesizing chiral molecules. nih.govnih.gov Enzymes, acting as biocatalysts, offer high selectivity and operate under mild conditions, presenting a greener alternative to traditional chemical processes. magtech.com.cnmdpi.com The asymmetric reduction of prochiral ketones to produce optically active alcohols is a particularly effective strategy. magtech.com.cn

Ketoreductase-Mediated Asymmetric Reduction of Prochiral Ketones (e.g., 4-Chloro-3-ethylacetophenone)

Ketoreductases (KREDs) are enzymes that catalyze the reduction of carbonyl groups to alcohols with high stereoselectivity. google.com The asymmetric reduction of the prochiral ketone, 4-Chloro-3-ethylacetophenone, is a direct route to chiral 1-(4-Chloro-3-ethylphenyl)ethanol. This method is valued for its potential to produce homochiral building blocks for biologically active compounds on an industrial scale. researchgate.net

Research has shown that various ketoreductases can effectively catalyze the reduction of substituted acetophenones. For instance, studies on similar ketones have demonstrated the utility of KREDs like KRED 108 and KRED 132 in producing enantioenriched secondary alcohols that are precursors to pharmaceuticals. nih.gov The process often involves whole-cell biocatalysts, where microorganisms expressing the desired ketoreductase are used, simplifying the need for enzyme purification. nih.govresearchgate.net

Table 1: Examples of Ketoreductase-Mediated Reductions of Prochiral Ketones

Ketone SubstrateKetoreductaseProductEnantiomeric Excess (ee)Reference
Substituted AcetophenonesKRED 108, KRED 132Chiral Secondary AlcoholsHigh nih.gov
4-ethylacetophenonePromiscuous ketoreductases1-(4-ethylphenyl)ethanolNot specified researchgate.net

This table is illustrative of KRED applications on similar substrates, as specific data for 4-Chloro-3-ethylacetophenone was not available in the search results.

Biocatalytic System Design and Optimization for Enantioselectivity

The efficiency and enantioselectivity of a biocatalytic reduction depend heavily on the design of the reaction system. nih.gov Key to this is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is consumed during the reduction. nih.gov A common strategy involves using a co-substrate, such as isopropanol (B130326) or glucose, and a corresponding dehydrogenase enzyme to recycle the cofactor. researchgate.netmdpi.com This "coupled-enzyme" or "coupled-substrate" approach drives the reaction equilibrium towards the product and minimizes the cost associated with adding stoichiometric amounts of the expensive cofactor. researchgate.netnih.gov

System optimization also involves selecting appropriate co-solvents to improve the solubility of hydrophobic ketone substrates, which can otherwise limit reaction rates. magtech.com.cn Furthermore, the choice between using isolated enzymes or whole-cell systems can impact process efficiency and cost. nih.gov Whole-cell systems are often more cost-effective as they contain the necessary cofactors and regeneration machinery, though they can sometimes lead to side reactions. nih.gov Advances in genetic and enzyme engineering allow for the modification of ketoreductases to enhance their activity, stability, and selectivity for non-natural substrates. mdpi.comnih.gov

Classical Organic Synthesis Strategies

Traditional organic synthesis provides several reliable methods for the preparation of this compound. These methods often involve the reduction of a corresponding carbonyl precursor or the construction of the molecule from simpler starting materials.

Reduction Reactions of Carbonyl Precursors (e.g., Acetophenones)

The most direct classical route to this compound is the reduction of 4-Chloro-3-ethylacetophenone. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for reducing ketones to secondary alcohols under standard laboratory conditions. rsc.org The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. rsc.org For more challenging reductions, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and requires anhydrous conditions. rsc.org

A patent describes a process for synthesizing 4-chlorophenylethanol from 4-chloroacetophenone, which involves a Willgerodt-Kindler reaction to form 4-chlorophenylacetic acid, followed by reduction with sodium borohydride in the presence of iodine to yield the final alcohol product. google.com This indicates that borohydride reduction is a viable and established method for this class of compounds.

Grignard Reagent-Mediated Syntheses

Grignard reactions offer a versatile method for forming carbon-carbon bonds and synthesizing alcohols. ncert.nic.in The synthesis of this compound can be envisioned by reacting 4-chloro-3-ethylbenzaldehyde (B1426003) with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr). The reaction proceeds via nucleophilic addition of the Grignard reagent to the aldehyde's carbonyl carbon. ncert.nic.in A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. This method allows for the construction of the target molecule from a simpler aldehyde precursor.

Multi-step Synthetic Routes from Simpler Aromatic Precursors

Complex molecules are often built through multi-step syntheses starting from readily available and simpler precursors. youtube.comlibretexts.org The synthesis of this compound can begin with a simpler aromatic compound like 3-ethylphenol. A study mentions that 4-chloro-3-ethylphenol (B1220485) can be synthesized via the chlorination of 3-ethylphenol. researchgate.net This intermediate could then potentially be converted to the target alcohol, although the specific steps for this conversion are not detailed.

Another general approach involves the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) ring, such as 1-chloro-2-ethylbenzene, with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃). This would install the acetyl group, forming 4-Chloro-3-ethylacetophenone. This ketone intermediate can then be reduced to the final alcohol product, this compound, using the methods described in section 2.2.1. This multi-step approach provides flexibility in accessing the key ketone precursor from different starting materials. youtube.comyoutube.com

Table 2: Summary of Synthetic Strategies

StrategyPrecursor(s)Key ReagentsProduct
Chemoenzymatic Reduction 4-Chloro-3-ethylacetophenoneKetoreductase, Cofactor (NAD(P)H)(R)- or (S)-1-(4-Chloro-3-ethylphenyl)ethanol
Classical Reduction 4-Chloro-3-ethylacetophenoneSodium borohydride (NaBH₄)This compound
Grignard Synthesis 4-Chloro-3-ethylbenzaldehyde, Methylmagnesium bromideDiethyl ether or THF, H₃O⁺ workupThis compound
Multi-step Synthesis 1-Chloro-2-ethylbenzene, Acetyl chlorideAlCl₃, then NaBH₄This compound

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Pathways

The oxidation of the secondary alcohol group in 1-(4-Chloro-3-ethylphenyl)ethanol is a fundamental transformation that yields the corresponding ketone, 1-(4-chloro-3-ethylphenyl)ethanone. This reaction is a common process in organic synthesis, and a variety of reagents and catalytic systems can be employed to achieve this conversion efficiently. wikipedia.org

The choice of oxidant and reaction conditions is crucial to ensure high selectivity and yield, avoiding over-oxidation or side reactions. Common methods involve chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems, and milder, more selective catalytic approaches.

Common Oxidation Reagents and Systems:

Chromium(VI) Reagents: Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) can oxidize secondary alcohols to ketones. wikipedia.org However, the toxicity and environmental impact of chromium have led to the development of alternative methods.

Dess-Martin Periodinane (DMP) and IBX: Hypervalent iodine reagents such as Dess-Martin periodinane and 2-iodoxybenzoic acid (IBX) are mild and highly efficient for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions at room temperature. wikipedia.orgorganic-chemistry.org

Swern and Pfitzner-Moffatt Oxidations: These methods utilize activated DMSO (e.g., with oxalyl chloride or dicyclohexylcarbodiimide) to convert alcohols to ketones under mild, non-acidic conditions.

Catalytic Aerobic Oxidation: Modern, greener approaches utilize molecular oxygen or air as the terminal oxidant in the presence of a metal catalyst. wikipedia.org For instance, a system using nitric acid and iron(III) chloride in a fluorinated alcohol solvent can selectively oxidize secondary alcohols to ketones. acs.org

Nitroxyl (B88944) Radical-Catalyzed Oxidations: Stable organic nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives like 2-azaadamantane (B3153908) N-oxyl (AZADO), are highly effective catalysts for the selective oxidation of alcohols. jst.go.jp These catalysts can be used with co-oxidants like sodium hypochlorite. wikipedia.orgjst.go.jp AZADO has shown particularly high catalytic activity for sterically hindered secondary alcohols. jst.go.jp

Biocatalytic Oxidation: Enzymatic methods, employing alcohol dehydrogenases (ADHs), offer high selectivity for the oxidation of secondary alcohols. mdpi.com These biocatalytic approaches operate under mild conditions and are valued for their role in green chemistry. mdpi.com

The table below summarizes various catalytic systems for the oxidation of secondary alcohols, which are applicable to this compound.

Catalyst/Reagent SystemCo-oxidant/ConditionsKey FeaturesReference
AZADO / 1-Me-AZADONaOCl (Bleach)High catalytic activity, effective for sterically hindered secondary alcohols. jst.go.jp
HNO₃ / FeCl₃O₂ (air) in HFIPSelective for secondary alcohols over primary alcohols; uses inexpensive catalysts. acs.org
Dess-Martin Periodinane (DMP)Dichloromethane, room temperatureMild conditions, high yields for converting alcohols to ketones. wikipedia.org
Alcohol Dehydrogenases (ADHs)NAD(P)⁺ as hydride acceptorHigh enantioselectivity, mild reaction conditions, environmentally benign. mdpi.com

Reduction Reactions and Pathways

The reduction of this compound primarily targets the benzylic alcohol functional group. This can lead to the formation of the corresponding alkane, 1-chloro-2-ethyl-4-ethylbenzene, through hydrogenolysis of the C-O bond. This type of reaction typically requires strong reducing agents or catalytic hydrogenation conditions that facilitate the cleavage of the hydroxyl group after its conversion to a better leaving group.

Conversely, the synthesis of this compound is most commonly achieved via the reduction of its corresponding ketone, 1-(4-chloro-3-ethylphenyl)ethanone. Understanding these synthetic reduction pathways provides insight into the chemical stability and reactivity of the alcohol.

Key Reduction Methods for Ketone Precursors:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (like methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ether solvent (like THF) are standard reagents for reducing ketones to secondary alcohols. scispace.com The kinetics and mechanism of acetophenone (B1666503) reduction by such reagents have been studied, showing that the reaction rate is influenced by the substituents on the aromatic ring. rsc.orgrsc.org

Catalytic Hydrogenation: The ketone precursor can be hydrogenated over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to produce the racemic alcohol.

Asymmetric Reduction: For the synthesis of enantiomerically pure (R)- or (S)-1-(4-Chloro-3-ethylphenyl)ethanol, asymmetric reduction methods are employed. These often involve biocatalysts, such as yeast or specific enzymes (ketoreductases), which can exhibit high enantioselectivity. nih.govresearchgate.net For example, immobilized Rhodotorula glutinis cells have been used for the asymmetric reduction of substituted acetophenones to yield chiral (S)-alcohols with high enantiomeric excess. nih.gov

The table below details common methods for the reduction of substituted acetophenones, the reverse reaction leading to the formation of this compound.

MethodReagent/CatalystProduct TypeKey FeaturesReference
Borohydride ReductionSodium Borohydride (NaBH₄)Racemic AlcoholMild conditions, widely used in laboratory synthesis. scispace.com
Catalytic HydrogenationPd/C, H₂Racemic AlcoholCommon industrial method, high yields.
Asymmetric BioreductionRhodotorula glutinis cellsChiral (S)-AlcoholHigh enantioselectivity (>99% ee), environmentally friendly. nih.gov
Asymmetric BioreductionAureobasidium pullulansChiral (R)-AlcoholProvides access to the (R)-enantiomer with high enantiomeric purity. researchgate.net

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (as OH⁻). libretexts.orglibretexts.org Therefore, nucleophilic substitution reactions at the benzylic carbon of this compound require the activation of the hydroxyl group. This is typically achieved by protonation under acidic conditions, converting it into a good leaving group (H₂O). libretexts.orglibretexts.org As a benzylic alcohol, this compound can undergo substitution via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nucleophile. The Sₙ1 pathway is favored due to the stability of the resulting secondary benzylic carbocation, which is resonance-stabilized by the phenyl ring.

Catalytic Systems for Nucleophilic Substitution:

Strong Acids: Treatment with strong hydrogen halides (HBr, HCl, HI) can convert the alcohol to the corresponding alkyl halide via an Sₙ1 mechanism involving a carbocation intermediate. libretexts.org

Lewis Acids: Lewis acids can catalyze the substitution of benzylic alcohols. For example, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to be an effective catalyst for the direct nucleophilic substitution of benzylic alcohols with various nucleophiles (to form C-O, C-S, and C-C bonds) under mild conditions. rsc.orgrsc.org

Iodine: Elemental iodine has been used as an inexpensive and efficient catalyst for the nucleophilic substitution of benzylic alcohols with oxygen and carbon nucleophiles at ambient temperature. thieme-connect.com

Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite (B579905) clays (B1170129) can act as solid Brønsted acids to promote nucleophilic substitution reactions of alcohols, offering advantages in terms of reusability and environmental friendliness. acs.org

The general mechanism for acid-catalyzed substitution involves:

Protonation of the hydroxyl group by the acid catalyst to form an oxonium ion. libretexts.org

Loss of a water molecule to form a resonance-stabilized secondary benzylic carbocation. libretexts.org

Attack of the nucleophile on the carbocation to form the final substitution product. libretexts.org

Aromatic Ring Functionalization and Derivatization

The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The position of the incoming electrophile is directed by the existing substituents: the chloro group (-Cl) and the ethyl group (-C₂H₅).

Directing Effects:

Ethyl Group (-C₂H₅): An alkyl group is an activating, ortho, para-director due to its electron-donating inductive effect.

Chloro Group (-Cl): A halogen is a deactivating, ortho, para-director. lkouniv.ac.in Its inductive effect is electron-withdrawing (deactivating), but its resonance effect can stabilize the cationic intermediate (arenium ion) in ortho and para attack.

In this compound, the substituents are meta to each other. The directing effects are analyzed as follows:

The ethyl group at C3 directs incoming electrophiles to the C2 and C6 positions (ortho) and the C5 position (para).

The chloro group at C4 directs incoming electrophiles to the C5 position (ortho) and the C2 position (para).

Both groups reinforce substitution at positions C2 and C5. The ethyl group is an activator, while the chloro group is a deactivator. The activating ethyl group's influence is generally stronger, making the positions ortho and para to it the most likely sites for substitution. Steric hindrance from the adjacent ethyl group and the 1-hydroxyethyl group might disfavor substitution at C2. Therefore, the C5 position is a highly probable site for electrophilic attack.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂), likely at the C5 position.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce another halogen atom, again predicted to be at C5.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is reversible. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring. uomustansiriyah.edu.iq However, Friedel-Crafts reactions often fail on rings that are strongly deactivated, and the existing chloro group has a deactivating effect. lkouniv.ac.in

Elimination Reactions and Regioselectivity (E1, E2, and E1cB Mechanisms)

The dehydration of this compound is an elimination reaction that yields 4-chloro-3-ethylstyrene. This reaction is typically acid-catalyzed and proceeds through an E1 mechanism due to the stability of the benzylic carbocation intermediate. libretexts.org

E1 Mechanism Pathway:

Protonation of the Hydroxyl Group: The alcohol is treated with a strong acid (e.g., H₂SO₄, H₃PO₄), which protonates the hydroxyl group to form a good leaving group, -OH₂⁺. libretexts.org

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This is the rate-determining step.

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from the carbon adjacent to the carbocation (the methyl group of the ethyl substituent), forming a double bond and regenerating the acid catalyst.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. In this case, elimination can only occur in one direction to form the conjugated styrene (B11656) system, making the regioselectivity straightforward.

E2 Mechanism: An E2 (bimolecular elimination) mechanism could be induced by using a strong, sterically hindered base. This pathway involves a concerted step where the base removes a proton while the leaving group departs simultaneously. For this to occur, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate.

E1cB Mechanism: The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is less common for this substrate. It requires a poor leaving group and a proton that is significantly acidic, typically adjacent to a strong electron-withdrawing group. While the phenyl ring offers some stabilization to an adjacent carbanion, this pathway is not favored for simple benzylic alcohols under typical elimination conditions.

The dehydration of 1-phenylethanol (B42297) derivatives is a known industrial process, often carried out in the liquid or vapor phase using acid catalysts like toluenesulfonic acid or solid catalysts like aluminum oxide at elevated temperatures. google.comgoogle.com

Stereochemical Investigations of 1 4 Chloro 3 Ethylphenyl Ethanol

Enantioselective Synthesis and Isolation of Stereoisomers

The synthesis of enantiomerically enriched or pure 1-(4-chloro-3-ethylphenyl)ethanol can be approached through various stereoselective methods. A primary strategy involves the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-3-ethylacetophenone. This transformation is often accomplished using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group.

One of the most common methods for achieving enantioselectivity in the reduction of ketones is through catalytic hydrogenation using a chiral catalyst. While specific data for the enantioselective reduction of 4-chloro-3-ethylacetophenone is not extensively documented in publicly available literature, general principles suggest the use of transition metal catalysts (such as ruthenium, rhodium, or iridium) complexed with chiral ligands. The choice of ligand is critical in determining the efficiency and enantioselectivity of the reaction.

Another powerful technique for the synthesis of chiral alcohols is enzymatic kinetic resolution. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture of the alcohol. The unreacted enantiomer can then be separated from the acylated product. For instance, lipases such as those from Candida antarctica (CAL-B) are known to be effective in the kinetic resolution of a wide range of secondary alcohols. mdpi.com The general procedure involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective conversion to the corresponding ester, while leaving the other enantiomer largely unreacted. The separation of the resulting ester and the unreacted alcohol can then be achieved by standard chromatographic techniques.

Chiral Resolution Techniques

Beyond enzymatic methods, the separation of the enantiomers of racemic this compound can be accomplished using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including aromatic alcohols. bujnochem.comhplc.eunih.goveijppr.commdpi.com

The selection of the appropriate chiral stationary phase and the mobile phase composition is crucial for achieving successful separation. For instance, columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability in resolving racemates. bujnochem.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 1: Potential Chiral HPLC Columns for the Resolution of this compound

Chiral Stationary Phase (CSP) TypePotential Trade NamesElution Mode
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD, Lux® Cellulose-1Normal Phase, Reversed Phase, Polar Organic
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD, Lux® Amylose-1Normal Phase, Reversed Phase, Polar Organic
Cellulose tris(3-chloro-4-methylphenylcarbamate)Lux® Cellulose-2Normal Phase, Polar Organic

This table presents potential CSPs based on their general applicability for separating chiral aromatic alcohols. Specific method development would be required to optimize the separation of this compound enantiomers.

Determination of Absolute and Relative Stereochemistry

The determination of the absolute configuration of the enantiomers of this compound is a critical step in its stereochemical investigation. The most definitive method for this purpose is single-crystal X-ray crystallography of a suitable crystalline derivative of one of the pure enantiomers. This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the assignment of the (R) or (S) configuration at the stereocenter.

In the absence of a suitable crystal for X-ray analysis, the absolute configuration can often be inferred by comparing the elution order of the enantiomers on a specific chiral HPLC column with that of structurally related compounds of known absolute configuration. However, this method is less definitive and requires a well-established elution order pattern for the chosen CSP.

Stereochemical Impact on Molecular Interactions

The three-dimensional arrangement of the atoms in the enantiomers of this compound directly influences how they interact with other chiral molecules, such as biological receptors or other chiral reagents. The different spatial positioning of the hydroxyl, chloro, and ethyl groups on the phenyl ring can lead to significant differences in binding affinity and reactivity.

While specific studies on the molecular interactions of the individual enantiomers of this compound are not widely reported, it is a fundamental principle in stereochemistry that enantiomers can exhibit distinct biological activities. For example, if this compound were to be used as an intermediate in the synthesis of a pharmaceutical or an agrochemical, the stereochemistry at the benzylic carbon would likely have a profound effect on the final product's efficacy and selectivity. The specific interactions, such as hydrogen bonding from the hydroxyl group and steric interactions from the ethyl and chloro substituents, would dictate the fit of each enantiomer within a chiral binding pocket.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a lack of publicly available experimental information required for a detailed structural elucidation and characterization as outlined. Efforts to locate specific datasets for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), Infrared (IR), and Raman spectroscopy for this particular compound were unsuccessful.

While spectroscopic information for analogous compounds, such as 1-(4-chlorophenyl)ethanol and 1-(4-chloro-3-methylphenyl)ethanol, is accessible in various chemical literature and databases, this information is not directly applicable for a scientifically accurate analysis of this compound due to the unique electronic and steric effects of the ethyl substituent at the third position of the phenyl ring.

Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis for the requested sections is not possible without the foundational experimental data. The creation of such content would require speculation and would not meet the standards of scientific accuracy.

Researchers and chemists seeking to characterize this compound would need to perform the relevant spectroscopic experiments to obtain the necessary data for a complete structural analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The molecular formula for 1-(4-Chloro-3-ethylphenyl)ethanol is C₁₀H₁₃ClO, yielding a molecular weight of approximately 184.66 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion ([M]⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (an M and M+2 peak) at m/z 184 and m/z 186, with a characteristic intensity ratio of roughly 3:1. researchgate.net

The fragmentation of the molecular ion is driven by the structure of the molecule, particularly the alcohol functional group and the substituted aromatic ring. Key fragmentation pathways for alcohols include cleavage of the carbon-carbon bond adjacent to the oxygen (alpha-cleavage) and the loss of a water molecule. libretexts.orgdocbrown.info For this compound, the most prominent fragmentation is anticipated to be the alpha-cleavage, resulting in the loss of a methyl group (•CH₃) to form a stable, resonance-stabilized benzylic cation. This would produce the base peak in the spectrum.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage (Alpha-Cleavage): The cleavage of the bond between the carbinol carbon and the methyl group is highly favored, leading to the formation of a [M-15]⁺ ion. This fragment, [C₉H₁₀ClO]⁺, would be stabilized by the aromatic ring.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would lead to a [M-18]⁺ peak corresponding to the [C₁₀H₁₁Cl]⁺• ion.

Cleavage of the Ethyl Group: Fragmentation involving the ethyl group on the ring is less common but could occur, potentially leading to a [M-29]⁺ ion.

Tropylium Ion Formation: The fragment corresponding to the 4-chloro-3-ethylphenyl cation [C₈H₈Cl]⁺ could rearrange to form a substituted tropylium ion, a common feature in the mass spectra of alkylbenzenes. researchgate.net

The predicted mass-to-charge ratios (m/z) and their proposed identities are summarized in the table below.

m/z (for ³⁵Cl)Proposed Fragment IdentityFragmentation Pathway
184/186[C₁₀H₁₃ClO]⁺Molecular Ion ([M]⁺)
169/171[C₉H₁₀ClO]⁺Loss of •CH₃ (Alpha-cleavage)
166/168[C₁₀H₁₁Cl]⁺•Loss of H₂O (Dehydration)
155/157[C₈H₈Cl]⁺Benzylic cleavage of side chain
141/143[C₈H₆Cl]⁺Loss of H₂O and •CH₃
91[C₇H₇]⁺Tropylium ion from cleavage

This table is predictive and based on established fragmentation patterns of similar chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The chromophore in this compound is the substituted benzene (B151609) ring.

The absorption of UV light by substituted benzenes is primarily due to π → π* electronic transitions within the aromatic ring. shu.ac.uk Benzene itself exhibits two main absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. Substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λₘₐₓ) and changes in molar absorptivity (ε).

The substituents on the phenyl ring of the title compound are a chloro group, an ethyl group, and a hydroxyethyl group. All are considered auxochromes—groups that modify the absorption of a chromophore.

Chloro and Hydroxyl Groups: These groups have non-bonding electrons (n electrons) that can interact with the π system of the ring, typically causing a bathochromic shift (a shift to a longer wavelength) of the B-band. core.ac.uk

Ethyl Group: Alkyl groups generally cause a small bathochromic shift.

Based on data for 4-chlorotoluene, which has a λₘₐₓ for its B-band around 265-275 nm, it is predicted that this compound will exhibit a similar absorption profile. core.ac.uk The additional ethyl and hydroxyethyl groups are expected to induce a minor bathochromic shift compared to 4-chlorotoluene.

Predicted Transition DataValueDescription
Predicted λₘₐₓ (B-band)~270 - 280 nmCorresponds to the π → π* transition of the substituted aromatic ring.
Predicted λₘₐₓ (E-band)~210 - 225 nmA higher energy π → π* transition, expected to have a much larger molar absorptivity.
SolventEthanol or HexaneThe polarity of the solvent can influence the exact position and fine structure of the absorption bands.

This table contains predicted values based on the known UV-Vis absorption characteristics of analogous substituted benzenes.

Computational Chemistry and Quantum Mechanical Studies

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental DataNo computational studies predicting spectroscopic parameters (such as IR, Raman, or NMR spectra) and correlating them with experimental data for 1-(4-Chloro-3-ethylphenyl)ethanol could be located.

Without foundational data from these specific computational investigations, a scientifically accurate and thorough article adhering to the requested structure cannot be produced.

Synthetic Applications and Derivative Chemistry

1-(4-Chloro-3-ethylphenyl)ethanol as a Building Block in Complex Molecule Synthesis

As a functionalized secondary alcohol, this compound can serve as a foundational building block for the assembly of more intricate molecular architectures. The hydroxyl group provides a key reaction site for a variety of chemical transformations, allowing for the introduction of this substituted phenyl moiety into larger molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where the specific substitution pattern on the phenyl ring can influence the biological activity or physical properties of the final product.

The synthesis of bioactive molecules often involves the strategic coupling of different molecular fragments. researchgate.netnih.gov In this context, this compound can be envisioned as a precursor to a range of intermediates. For instance, oxidation of the alcohol to the corresponding ketone, 1-(4-chloro-3-ethylphenyl)ethanone, would provide a substrate for reactions such as aldol (B89426) condensations, Michael additions, or the formation of imines and enamines, thereby enabling the construction of carbon-carbon and carbon-nitrogen bonds.

Furthermore, the chiral nature of this compound, which can exist as two enantiomers, presents opportunities for its use in asymmetric synthesis. The preparation of enantiomerically pure forms of this alcohol could lead to the stereoselective synthesis of complex chiral molecules, a critical aspect in the development of modern pharmaceuticals. google.com

Synthesis of Chemically Modified Analogs and Derivatives

The chemical structure of this compound allows for the synthesis of a wide array of derivatives through modification of its functional groups. The hydroxyl group is the most apparent site for derivatization. Standard reactions such as esterification or etherification can be employed to generate a family of related compounds with altered physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

For example, ester derivatives can be prepared by reacting the alcohol with various acyl chlorides or carboxylic acids. One patented method describes the synthesis of R-1-(4-fluorophenyl)ethanol ester through dynamic kinetic resolution using a lipase (B570770) as a biocatalyst and a p-chlorophenol ester as an acyl donor, followed by hydrolysis to obtain the chiral alcohol. google.com A similar approach could potentially be applied to this compound to produce its chiral esters.

Additionally, the hydroxyl group can be replaced by other functional groups. For instance, treatment with a halogenating agent could convert the alcohol into the corresponding halide, which can then participate in a variety of nucleophilic substitution reactions. A related compound, 2,2-Dichloro-1-(4-chloro-3-ethylphenyl)ethan-1-ol, has been documented, indicating that modifications at the carbon adjacent to the hydroxyl group are also feasible.

The aromatic ring also presents opportunities for further functionalization, although this is generally more challenging than modifying the hydroxyl group. Electrophilic aromatic substitution reactions could potentially introduce additional substituents onto the phenyl ring, leading to a diverse set of analogs.

A summary of potential derivative classes is presented below:

Derivative ClassGeneral StructurePotential Synthetic Route
EstersR-CO-O-CH(CH3)-ArAcylation with R-COCl or (RCO)2O
EthersR-O-CH(CH3)-ArWilliamson ether synthesis
HalidesX-CH(CH3)-Ar (X=Cl, Br)Reaction with SOCl2, PBr3, etc.
AminesR2N-CH(CH3)-ArReductive amination of the corresponding ketone

Ar represents the 4-chloro-3-ethylphenyl group.

Utilization in Condensation Reactions and Heterocycle Formation

The derivatives of this compound, particularly the corresponding ketone, 1-(4-chloro-3-ethylphenyl)ethanone, are valuable precursors for condensation reactions that can lead to the formation of heterocyclic compounds. cem.com Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. nih.gov

One important class of reactions is the condensation with binucleophilic reagents to form various five- and six-membered heterocycles. For example, the reaction of the ketone with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Similarly, condensation with thiourea (B124793) or amidines could lead to the formation of pyrimidines or related heterocyclic systems.

Multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, are a powerful tool for the efficient synthesis of complex molecules and libraries of compounds for drug discovery. mdpi.comsci-hub.box The ketone derived from this compound could be a key component in such reactions. For example, in a Hantzsch-type reaction, the ketone could be condensed with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) to generate substituted dihydropyridines. cem.com

Structure Reactivity Relationships and Molecular Interaction Studies

Influence of Halogen and Alkyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 1-(4-chloro-3-ethylphenyl)ethanol towards electrophilic aromatic substitution (EAS) is influenced by the competing effects of the chloro and ethyl substituents. msu.edulibretexts.org Substituents can be broadly classified as either activating or deactivating, which affects the rate of reaction, and as directors, which determine the position of substitution (ortho, meta, or para). wikipedia.org

The ethyl group (-CH₂CH₃) is classified as an activating group. Through an inductive effect, alkyl groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgmasterorganicchemistry.com This electron-donating nature also stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions. libretexts.org Consequently, the ethyl group is an ortho, para-director.

In this compound, these groups have an antagonistic or non-cooperative relationship. msu.edulibretexts.org The ethyl group at position 3 activates the ring and directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The chloro group at position 4 deactivates the ring but also directs incoming electrophiles to its ortho position (C5, since C3 is occupied) and its para position (C1, which is occupied). The combined influence suggests that electrophilic attack is most likely at the C2 and C6 positions, which are activated by the ethyl group. The C2 position is ortho to the ethyl group, and the C6 position is para to the ethyl group. Steric hindrance from the ethyl group might slightly disfavor the C2 position. libretexts.org

Table 1. Electronic and Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Overall Ring EffectDirecting Influence
Ethyl (-CH₂CH₃)3Electron-donating (-I)N/AActivatingOrtho, Para (positions 2, 4, 6)
Chloro (-Cl)4Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para (positions 3, 5)

Role of the Hydroxyl Group in Intermolecular Interactions and Hydrogen Bonding

The hydroxyl (-OH) group of the ethanol substituent is the primary site for intermolecular interactions. masterorganicchemistry.com Its polar O-H bond, with a partial positive charge on the hydrogen and a partial negative charge on the oxygen, allows the molecule to act as both a hydrogen bond donor and a hydrogen bond acceptor. latech.edu This capability is fundamental to the compound's physical properties, such as boiling point and solubility.

As a Hydrogen Bond Donor: The partially positive hydrogen atom of the hydroxyl group can form a strong hydrogen bond with an electronegative atom (like oxygen or nitrogen) on an adjacent molecule. latech.edu

As a Hydrogen Bond Acceptor: The lone pairs of electrons on the hydroxyl oxygen can accept a hydrogen atom from another hydrogen bond donor. researchgate.net

These hydrogen bonds are significantly stronger than the van der Waals forces present in nonpolar molecules, leading to a higher boiling point for this compound compared to a non-hydroxylated analogue of similar molecular weight. learncbse.incloudfront.net The presence of the aromatic ring can also participate in weaker hydrogen bonds, where its π-electrons act as a hydrogen bond acceptor. acs.orgacs.org In solution, the hydroxyl group's ability to form hydrogen bonds with solvent molecules, such as water, dictates its solubility. learncbse.in

Table 2. Hydrogen Bonding Capabilities of the Hydroxyl Group
RoleInteracting MoietyDescriptionSpectroscopic Evidence (Infrared)
Donor-O-HThe hydrogen atom interacts with a lone pair on an electronegative atom of another molecule.Broadening and red-shift (shift to lower frequency) of the O-H stretching band.
Acceptor-O-HA lone pair on the oxygen atom interacts with an acidic hydrogen from another molecule.Influences the vibrational modes of the donor molecule.

Steric and Electronic Effects on Reaction Pathways

Both steric and electronic effects critically influence the potential reaction pathways for this compound.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. libretexts.org In this compound, the ethyl group and the ethanol substituent are bulkier than the chloro atom.

In electrophilic aromatic substitution, the ethyl group can sterically hinder attack at the adjacent C2 position, potentially favoring substitution at the less crowded C6 position. wou.edu

Reactions at the hydroxyl group (e.g., esterification) can be hindered by the bulky aromatic ring to which it is attached. The accessibility of the hydroxyl group to reagents is a key factor in determining reaction rates.

The interplay between these effects is complex; a reaction may be electronically favored at one position but sterically hindered, leading to a mixture of products or favoring a less electronically stable but more accessible pathway. libretexts.org

Theoretical Prediction of Chemical Reaction Outcomes Based on Structural Parameters

Modern computational chemistry provides powerful tools for predicting chemical reactivity and reaction outcomes, moving beyond qualitative rules to quantitative estimates. researchgate.net Density Functional Theory (DFT) is a widely used method to calculate various molecular properties that correlate with reactivity. ijcce.ac.iracs.org

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. wuxiapptec.com

HOMO Energy: Relates to the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles.

LUMO Energy: Relates to the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates greater reactivity towards nucleophiles. wuxiapptec.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of molecular stability. A small gap generally implies higher reactivity. chemrxiv.orgajchem-a.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. This allows for the prediction of regioselectivity in reactions like electrophilic aromatic substitution. ijcce.ac.ir

Conceptual DFT Descriptors: Parameters such as chemical hardness, softness, and electrophilicity indices can be calculated from HOMO and LUMO energies to quantify and compare the reactivity of different molecules or different sites within the same molecule. ajchem-a.com For electrophilic aromatic substitution, computational models like RegioSQM can predict the most likely site of attack by calculating the proton affinity of each aromatic carbon atom. nih.gov Similarly, calculated atomic charges (e.g., Hirshfeld charges) at specific atoms can reliably predict the energy barriers for reactions. nih.gov These theoretical models allow for the in silico screening of reaction conditions and substrates, guiding experimental work. chemrxiv.org

Table 3. Key Theoretical Parameters for Predicting Reactivity
ParameterDescriptionPredicted Aspect of Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Nucleophilicity; reactivity towards electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Electrophilicity; reactivity towards nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMO. chemrxiv.orgnih.govChemical stability and overall reactivity.
Molecular Electrostatic Potential (MEP)3D map of the electronic charge distribution.Sites for electrophilic and nucleophilic attack; regioselectivity.
Calculated Atomic ChargesCharge localized on individual atoms (e.g., Hirshfeld, CM5). nih.govchemrxiv.orgRegioselectivity and reaction energy barriers.

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future efforts in the synthesis of 1-(4-chloro-3-ethylphenyl)ethanol will likely focus on developing more efficient and environmentally benign methods. While traditional methods like the reduction of the corresponding ketone are effective, they often involve stoichiometric reagents and generate significant waste.

Emerging trends in organic synthesis that could be applied to this compound include:

Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly selective and sustainable alternative for the synthesis of chiral alcohols. researchgate.net These biocatalytic reductions can often be performed in aqueous media under mild conditions, minimizing the environmental impact. researchgate.net Research into identifying or engineering specific enzymes for the asymmetric reduction of 4-chloro-3-ethylacetophenone could yield optically pure (R)- or (S)-1-(4-chloro-3-ethylphenyl)ethanol, which are valuable for certain applications.

Catalytic Hydrogenation and Transfer Hydrogenation: While catalytic hydrogenation is already a viable method, further research could focus on developing more active and reusable catalysts. This includes exploring catalysts based on earth-abundant metals to replace precious metals like palladium and platinum. sigmaaldrich.com Transfer hydrogenation, which uses safer and more easily handled hydrogen donors than gaseous hydrogen, also presents a promising avenue for greener synthesis. sigmaaldrich.com

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Translating existing batch syntheses of this compound to a continuous flow process could lead to improved process control, higher yields, and reduced reaction times.

A comparative look at potential synthetic improvements is presented in the table below.

Synthesis MethodCurrent StatePotential Future Improvements
Ketone Reduction Relies on stoichiometric reducing agents like sodium borohydride (B1222165).Development of catalytic methods using sustainable reducing agents.
Biocatalysis Limited exploration for this specific compound.Screening and engineering of enzymes for high enantioselectivity.
Catalytic Hydrogenation Uses precious metal catalysts (Pd, Pt).Development of catalysts based on earth-abundant metals.
Flow Chemistry Not widely applied to this synthesis.Optimization of reaction conditions for continuous production.

Advanced Characterization of Transient Intermediates and Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Future research could employ advanced spectroscopic and analytical techniques to identify and characterize transient intermediates.

For instance, in the reduction of 4-chloro-3-ethylacetophenone, understanding the nature of the hydride transfer and the coordination of the ketone to the reducing agent can provide insights into the stereochemical outcome of the reaction. Techniques such as in-situ NMR spectroscopy and stopped-flow kinetics could be used to probe these short-lived species.

Furthermore, mechanistic studies of reactions involving the hydroxyl group of this compound, such as dehydration or substitution, are warranted. libretexts.org Elucidating whether these reactions proceed through SN1, SN2, E1, or E2 pathways under various conditions will enable more precise control over the synthesis of new derivatives. libretexts.org

Development of New Derivatives with Tailored Chemical Reactivity

This compound serves as a valuable scaffold for the synthesis of new molecules with potentially interesting chemical and physical properties. Future research will likely focus on the targeted design and synthesis of derivatives with tailored reactivity.

This could involve:

Modification of the Hydroxyl Group: Conversion of the alcohol to esters, ethers, or other functional groups can significantly alter the molecule's properties. For example, esterification with various carboxylic acids could lead to a library of compounds with different steric and electronic characteristics.

Substitution on the Aromatic Ring: While the starting material has a defined substitution pattern, further modifications to the phenyl ring could be explored. This might involve introducing additional functional groups or altering the existing ones, although this would likely require multi-step synthetic sequences.

Synthesis of Analogs: The synthesis of analogs with different alkyl groups in place of the ethyl group or alternative halogen substituents could provide a systematic way to study structure-activity relationships.

The table below outlines potential derivatives and their synthetic precursors.

Derivative ClassSynthetic PrecursorPotential Reagents
EstersThis compoundCarboxylic acids, acid chlorides, or anhydrides
EthersThis compoundAlkyl halides (Williamson ether synthesis)
Alkyl HalidesThis compoundThionyl chloride, phosphorus tribromide
AlkenesThis compoundStrong acids (dehydration)

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. For this compound, computational modeling can be a powerful tool for predicting its properties and reactivity.

Future research in this area could involve:

Predicting Reaction Outcomes: Quantum mechanical calculations can be used to model reaction pathways, calculate activation energies, and predict the feasibility of different synthetic routes. This can help in prioritizing experiments and optimizing reaction conditions.

Designing New Derivatives: Computational screening of virtual libraries of derivatives can help identify candidates with desired properties, such as specific electronic or steric characteristics, before they are synthesized in the lab.

Understanding Spectroscopic Data: Computational methods can be used to predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized compounds.

Investigation of Non-Covalent Interactions in Chemical Systems Involving the Compound

Non-covalent interactions, such as hydrogen bonding and halogen bonding, play a crucial role in determining the structure and properties of molecules in the solid state and in solution. nih.govgatech.eduresearchgate.netmdpi.com For this compound, the hydroxyl group is a primary site for hydrogen bonding, while the chlorine atom can participate in halogen bonding. nih.govmdpi.com

Future research could focus on:

Crystal Engineering: A detailed understanding of the non-covalent interactions could be used to design and synthesize crystalline materials with specific packing arrangements and properties. This could involve co-crystallization with other molecules that can act as hydrogen or halogen bond donors or acceptors.

Supramolecular Chemistry: The ability of this compound to form non-covalent interactions could be exploited in the construction of larger, self-assembled supramolecular structures.

Solution-Phase Behavior: Investigating how non-covalent interactions influence the behavior of the compound in different solvents can provide insights into its solubility, aggregation, and reactivity in solution.

Q & A

Basic: What are the common synthetic routes for 1-(4-Chloro-3-ethylphenyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via reduction of the corresponding ketone (e.g., 1-(4-Chloro-3-ethylphenyl)ethanone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Evidence from analogous syntheses (e.g., 1-(4-Methylphenyl)ethanol) shows that reaction efficiency depends on solvent choice (e.g., ethanol or tetrahydrofuran) and temperature control (0–25°C) to minimize side reactions . Optimization may involve adjusting stoichiometry (e.g., excess reducing agent) and monitoring via TLC or HPLC. For halogenated analogs, inert atmospheres (N₂/Ar) are recommended to prevent dehalogenation .

Key Parameters for Optimization:

ParameterTypical RangeImpact
Reducing Agent1.2–2.0 eqHigher yields with excess, but risk of byproducts
SolventEthanol, THFPolar aprotic solvents improve selectivity
Temperature0–25°CLower temps reduce side reactions
Reaction Time2–6 hrsExtended time may degrade sensitive groups

Advanced: How can biocatalytic methods improve enantioselective synthesis of this compound?

Methodological Answer:
Biocatalysis using whole-cell systems (e.g., Daucus carota or Petroselinum crispum) or isolated enzymes (e.g., alcohol dehydrogenases) enables enantioselective reduction of prochiral ketones. For example, P. crispum cells produce (S)-(−)-1-(4-methylphenyl)ethanol with >95% enantiomeric excess (ee) under aqueous conditions . For the chloro-ethyl analog, similar approaches can be applied by:

Substrate Engineering : Modifying the ketone’s electronic profile (e.g., chloro/ethyl groups) to enhance enzyme-substrate compatibility.

Solvent Screening : Testing biocompatible solvents (e.g., glycerol/water mixtures) to stabilize the enzyme.

Cofactor Recycling : Using glucose dehydrogenase (GDH) to regenerate NAD(P)H in situ .

Critical Challenges:

  • Chlorine’s electron-withdrawing effect may reduce enzyme activity.
  • Ethyl group steric hindrance requires enzymes with larger active sites (e.g., Rhodococcus spp. ADHs).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl at δ 1.2–1.4 ppm; Cl-induced deshielding of aromatic protons).
  • IR : O–H stretch (~3200–3600 cm⁻¹) confirms the alcohol group; C–Cl stretch (~550–750 cm⁻¹) .
  • MS : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z ~200–220) and fragmentation patterns (loss of H₂O or Cl).

Data Interpretation Example (¹H NMR):

Proton EnvironmentExpected δ (ppm)
Aromatic H (Cl-adjacent)7.2–7.5
Ethyl (–CH₂CH₃)1.2 (t), 2.6 (q)
Hydroxyl (–OH)1.5–2.0 (broad)

Advanced: How can computational methods (DFT, docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict redox behavior. For example, chloro/ethyl groups lower LUMO energy, enhancing electrophilicity .
  • AutoDock Vina : Model interactions with biological targets (e.g., enzymes). Docking scores correlate with binding affinity; chloro groups may form halogen bonds with protein residues (e.g., Tyr, His) .

Workflow for Docking Studies:

Ligand Preparation : Optimize 3D structure using Avogadro or Open Babel.

Protein Selection : Use PDB structures (e.g., cytochrome P450 for metabolic studies).

Grid Box Setup : Focus on active sites (e.g., 20 ų box around heme iron).

Basic: What are the known biological activities of this compound, and how are they assessed?

Methodological Answer:
Limited studies suggest antimicrobial and antioxidant potential. Assays include:

  • MIC (Minimum Inhibitory Concentration) : Test against E. coli or S. aureus using broth dilution (e.g., 0.1–100 µg/mL).
  • DPPH Radical Scavenging : Measure absorbance at 517 nm; IC₅₀ values indicate antioxidant efficacy .

Key Findings from Analogous Compounds:

CompoundActivity (IC₅₀/MIC)Reference
1-(4-Methylphenyl)ethanolMIC: 50 µg/mL (Gram+)
Chlorinated analogsIC₅₀: 20 µM (DPPH)

Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Validate protocols (e.g., purity of starting materials, inert conditions).
  • Meta-Analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outliers.
  • Mechanistic Studies : Use in situ IR or LC-MS to track intermediates and side reactions .

Case Study : Discrepancies in reduction yields (40–80%) may arise from NaBH₄ purity or moisture content. Pre-drying solvents and reagents can improve consistency .

Basic: What environmental factors influence the stability of this compound?

Methodological Answer:

  • pH : Degrades rapidly under alkaline conditions (pH >9) via nucleophilic displacement of Cl⁻.
  • Light : UV exposure causes radical formation; store in amber vials.
  • Temperature : Stable at ≤25°C; degradation accelerates >40°C (TGA/DSC data) .

Stabilization Strategies:

FactorMitigation
pHBuffer solutions (pH 5–7)
OxygenN₂ sparging or antioxidants (BHT)

Advanced: How can degradation pathways be elucidated using LC-HRMS and isotopic labeling?

Methodological Answer:

  • LC-HRMS : Identify degradation products (e.g., dechlorinated or oxidized derivatives).
  • ¹³C-Labeling : Track carbon fate; e.g., ¹³C-ethyl group to confirm β-scission pathways.
  • QTOF-MS/MS : Fragment ions reveal structural changes (e.g., loss of H₂O or Cl) .

Example Pathway:

Oxidation : Ethanol → ketone (via alcohol dehydrogenase mimic).

Dechlorination : Microbial action (e.g., Pseudomonas spp.) replaces Cl with –OH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.